ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate
Description
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate (CAS: 951473-59-9) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a 1H-pyrrole group at position 3 and an amido-linked piperidine moiety at position 2. The piperidine ring is further functionalized with an ethyl ester group at position 1. This compound has a molecular weight of 383.47 g/mol and a purity of 95% . Its structure combines electron-rich aromatic systems (thienopyridine and pyrrole) with a flexible piperidine backbone, making it a candidate for studying interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 4-[(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-12-7-14(8-13-24)22-18(25)17-16(23-10-3-4-11-23)15-6-5-9-21-19(15)28-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFPYMVROVIOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminothieno[2,3-b]pyridines with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This is followed by the Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the DNA-binding activity of GATA family proteins, thereby affecting gene expression and cellular functions . This inhibition can lead to the suppression of certain cellular processes, such as Th2 cell differentiation, without impairing Th1 cell differentiation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienopyridine Derivatives
Key Differences and Implications
Substituent Effects
- Amide vs.
- Piperidine Positional Isomerism : The placement of the ethyl ester group on the piperidine ring (position 1 vs. 4) alters steric and electronic profiles, influencing solubility and metabolic stability .
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in CAS 919107-57-6 acts as a strong electron donor, increasing electron density on the thienopyridine core, whereas the methoxy group in the 4-methoxy derivative (C16H15N3O3S) provides moderate electron donation .
Physicochemical Properties
- Molecular Weight : Heavier molecular weights (e.g., 383.47 g/mol for the target) suggest higher lipophilicity, which may enhance membrane permeability but reduce solubility .
Biological Activity
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate is a complex organic compound notable for its unique structural features, which include a piperidine ring, a thieno[2,3-b]pyridine moiety, and a pyrrole group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiplasmodial and antitumor applications.
The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.
Antiplasmodial Activity
Research indicates that compounds related to this compound exhibit significant antiplasmodial activity. A study highlighted that derivatives of thieno[2,3-b]pyridine demonstrated potent inhibition of the plasmodial enzyme PfGSK-3, which is crucial for the proliferation of the malaria parasite. The compound showed an IC50 value of approximately 0.48 µM against PfGSK-3, indicating strong potential as an antimalarial agent .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.48 | Inhibition of PfGSK-3 |
| Related Thieno[2,3-b]pyridine Derivative | 199 | Inhibition of erythrocytic parasite forms |
Antitumor Activity
Additionally, compounds with structural similarities to this compound have been reported to possess antitumor properties. For instance, derivatives containing the thieno[2,3-b]pyridine core have shown promising results in inhibiting cancer cell proliferation in vitro.
The biological activity of this compound is believed to involve multiple mechanisms:
Binding to Enzymes: The compound may interact with key enzymes involved in cellular signaling pathways, thus modulating their activity.
Inhibition of Pathogen Proliferation: By targeting specific enzymes like PfGSK-3 in malaria parasites, the compound disrupts essential processes required for their survival and replication.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of similar compounds:
- Study on Thieno[2,3-b]pyridines: A study synthesized various thieno[2,3-b]pyridines and tested their antiplasmodial activity. Results indicated that modifications to the core structure significantly influenced biological efficacy .
- Antitumor Evaluation: Another research project investigated the antitumor effects of related compounds on different cancer cell lines. The findings suggested that structural variations could enhance cytotoxicity against specific tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
